molecular formula C18H14N2O2S B3901381 (E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile

(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile

Cat. No.: B3901381
M. Wt: 322.4 g/mol
InChI Key: IEPYCUYWYQJKQJ-NTEUORMPSA-N
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Description

(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile is an organic compound that features a thiazole ring, a furan ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Formation of the furan ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling of the two rings: The thiazole and furan rings can be coupled through a cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the nitrile group: This can be done through a cyanation reaction, where a suitable leaving group is replaced by a nitrile group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The thiazole and furan rings can engage in π-π stacking interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile: Lacks the furan ring.

    (E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylthiophen-2-yl)prop-2-enenitrile: Contains a thiophene ring instead of a furan ring.

Uniqueness

The presence of both the thiazole and furan rings in (E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile makes it unique, potentially offering a distinct set of biological activities and chemical reactivities compared to similar compounds.

Properties

IUPAC Name

(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-12-6-7-16(22-12)9-14(10-19)18-20-17(11-23-18)13-4-3-5-15(8-13)21-2/h3-9,11H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPYCUYWYQJKQJ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile
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(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile
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(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile
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(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile
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(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile
Reactant of Route 6
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(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile

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